molecular formula C25H32O11 B592579 Hirsutanonol 5-O-glucoside CAS No. 93915-36-7

Hirsutanonol 5-O-glucoside

Cat. No.: B592579
CAS No.: 93915-36-7
M. Wt: 508.52
InChI Key: LDAXQCVBWKSHLB-NAPQKZHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hirsutanonol 5-O-glucoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to its specific application in research rather than large-scale industrial use. The compound is generally produced in small quantities for scientific research purposes .

Chemical Reactions Analysis

Types of Reactions

Hirsutanonol 5-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can affect the carbonyl group in the heptanoid chain.

    Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Rubranoside A
  • Oregonin
  • Platyphylloside
  • Alnuside A
  • Hirsutanonol

Uniqueness

Hirsutanonol 5-O-glucoside is unique due to its specific glucoside linkage, which enhances its solubility and bioavailability compared to other diarylheptanoids. This unique structure contributes to its potent hepatoprotective effects .

Properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAXQCVBWKSHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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